2-({4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
Overview
Description
2-({4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazole ring, a piperazine ring, and an isoindole ring, making it a unique and multifaceted molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method for synthesizing pyrazoles is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds . This reaction can be carried out under acidic or basic conditions, often using catalysts to improve yield and selectivity.
The next step involves the formation of the piperazine ring, which can be achieved through the reaction of an appropriate amine with a dihaloalkane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-({4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-({4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
Piperazine derivatives: Compounds with a piperazine ring, used in various pharmaceutical applications.
Isoindole derivatives: Compounds with an isoindole ring, known for their diverse biological activities.
Uniqueness
2-({4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to the combination of three distinct heterocyclic rings in its structure
Properties
IUPAC Name |
2-[[4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]piperazin-1-yl]methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-18-23(19(2)30(26-18)20-8-4-3-5-9-20)16-27-12-14-28(15-13-27)17-29-24(31)21-10-6-7-11-22(21)25(29)32/h3-11H,12-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYBJIWWCOKVDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CN3CCN(CC3)CN4C(=O)C5=CC=CC=C5C4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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